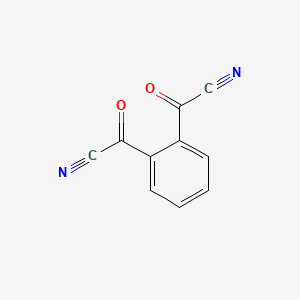

Benzene-1,2-dicarbonyl cyanide

Description

Structure

3D Structure

Properties

CAS No. |

15707-28-5 |

|---|---|

Molecular Formula |

C10H4N2O2 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

benzene-1,2-dicarbonyl cyanide |

InChI |

InChI=1S/C10H4N2O2/c11-5-9(13)7-3-1-2-4-8(7)10(14)6-12/h1-4H |

InChI Key |

IWKLZLOHCXIBNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)C(=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Benzene 1,2 Dicarbonyl Cyanide and Its Analogs

Advanced Strategies for Ortho-Disubstituted Benzene (B151609) Precursors

The efficient synthesis of benzene-1,2-dicarbonyl cyanide is predicated on the availability of suitably functionalized ortho-disubstituted benzene precursors. The regioselectivity of electrophilic aromatic substitution is a key consideration in the synthesis of these precursors. The order of introduction of substituents is critical to achieve the desired 1,2-substitution pattern, often requiring multi-step sequences involving the use of blocking groups or the conversion of one functional group to another to direct subsequent substitutions.

A common precursor for 1,2-dicarbonyl compounds is ortho-phthalaldehyde. One synthetic route to substituted benzene-1,2-dicarboxaldehydes involves the bromination of an ortho-xylene derivative followed by hydrolysis. For instance, 4-chloro-1,2-bis(dibromomethyl)benzene can be hydrolyzed using fuming sulfuric acid, with the yield significantly improved by the addition of sodium bicarbonate before workup. beilstein-journals.org This highlights a practical method for accessing key precursors to the target dicarbonyl cyanide.

The strategic manipulation of directing groups is a cornerstone of synthesizing ortho-disubstituted benzenes. For example, an ortho,para-directing group can be used to introduce a substituent at the para position, which is then followed by the introduction of a second group at the ortho position. Subsequent chemical modification of these groups can then lead to the desired 1,2-disubstituted pattern. chem-station.com

Functional Group Interconversion Pathways for -C(=O)CN Moieties

The introduction of the acyl cyanide moiety, -C(=O)CN, is a critical step in the synthesis of the target molecule. This can be achieved through several functional group interconversion pathways, starting from more readily available dicarbonyl precursors such as diacids, diacyl halides, or dialdehydes.

A direct and common method for the synthesis of acyl cyanides is the reaction of an acyl halide with a cyanide source. This approach relies on the high reactivity of acyl halides towards nucleophilic attack.

The reaction of an acyl chloride with a metal cyanide, such as sodium, potassium, or trimethylsilyl (B98337) cyanide, is a standard method for the preparation of acyl cyanides. For the synthesis of this compound, phthaloyl chloride would be the logical starting material. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The use of trimethylsilyl cyanide (TMSCN) is often favored due to its solubility in organic solvents and its less hazardous nature compared to hydrogen cyanide. wikipedia.org The reaction can be catalyzed by various Lewis acids. taylorandfrancis.com Phase-transfer catalysis can also be employed when using alkali metal cyanides like sodium cyanide, which have low solubility in organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction with the acyl halide occurs. princeton.eduphasetransfer.com This method has been shown to be effective for the cyanation of various alkyl and benzyl (B1604629) halides and is applicable to acyl halides. taylorandfrancis.comphasetransfer.comlittleflowercollege.edu.in

| Acyl Halide Precursor | Cyanide Reagent | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Benzoyl chloride | NaCN | Phase-transfer catalyst | Benzoyl cyanide | High | phasetransfer.com |

| Alkyl chlorides | NaCN | Phase-transfer catalyst | Alkyl nitriles | ~95% | littleflowercollege.edu.in |

| Benzyl chlorides | TMSCN | Ni(cod)₂/PPh₃ | Arylacetonitriles | up to 97% | rsc.org |

| Aldehydes/Ketones | TMSCN | Lewis Acid (e.g., Zn(OTf)₂) | Cyanohydrin silyl (B83357) ethers | High | researchgate.net |

Transition metal catalysis offers powerful methods for the formation of C-CN bonds. Palladium-catalyzed cyanation of aryl halides has become a robust and widely used transformation. rsc.org This methodology could be extended to the synthesis of this compound from an ortho-dihaloarene precursor through a dicarbonylation followed by cyanation, or potentially a direct cyanocarbonylation.

In a hypothetical approach, an ortho-dihalobenzene could first undergo a palladium-catalyzed dicarbonylation reaction to form the corresponding diacyl halide, which would then be subjected to cyanation as described in the previous section. Alternatively, a more convergent approach would involve a palladium-catalyzed process that incorporates both carbon monoxide and a cyanide source in a single pot. While the direct dicyanocarbonylation of an aryl dihalide is not a commonly reported transformation, the principles of palladium-catalyzed carbonylation and cyanation are well-established. nih.govresearchgate.net The development of such a reaction would depend on the careful selection of ligands and reaction conditions to control the sequential or concurrent introduction of the carbonyl and cyanide groups.

| Aryl Halide | Cyanide Source | Catalyst System | Product | Yield (%) | Reference(s) |

| Aryl bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | Aryl nitriles | Good to Excellent | organic-chemistry.org |

| Aryl chlorides | Zn(CN)₂ | Ni-catalyzed | Aryl nitriles | Good | organic-chemistry.org |

| (Hetero)aryl chlorides/bromides | K₄[Fe(CN)₆]·3H₂O | Palladacycle precatalyst/XPhos | (Hetero)aryl nitriles | High | nih.gov |

Alternative pathways to the 1,2-dicarbonyl cyanide motif could involve oxidation or rearrangement of suitable precursors. For example, the oxidation of ortho-substituted precursors like catechols or the rearrangement of ortho-quinones in the presence of a cyanide source could potentially yield the desired product.

One plausible, though not explicitly documented for this target, route could be the oxidative cleavage of a 1,2-naphthoquinone. Such quinones are known to undergo oxidative cleavage, and in the presence of a nucleophile like cyanide, this could potentially lead to a dicarbonyl dicyanide product on the benzene ring. nih.gov Another speculative approach could involve a Baeyer-Villiger oxidation of an ortho-acetyl benzaldehyde (B42025) derivative. The Baeyer-Villiger reaction converts ketones to esters and is known to be influenced by the migratory aptitude of the substituents. chem-station.comorganic-chemistry.orgwikipedia.orgnih.gov A carefully chosen substrate could potentially rearrange to a precursor that can be converted to the dicarbonyl cyanide.

The Riley oxidation, which uses selenium dioxide to oxidize α-methylene ketones to 1,2-dicarbonyl compounds, could also be a relevant transformation for the synthesis of a diketone precursor from a suitable starting material. youtube.com

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer an efficient strategy for the synthesis of diverse molecular scaffolds. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could be adapted for the synthesis of this compound analogs. beilstein-journals.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org By using ortho-phthalaldehyde as the dicarbonyl component and a cyanide-containing carboxylic acid or isocyanide, it might be possible to construct a related structure.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The use of ortho-phthalaldehyde as the dialdehyde (B1249045) component in an Ugi reaction with other suitable reactants could lead to complex molecules containing the 1,2-dicarbonyl core. For example, the reaction of terephthalaldehyde (B141574) (a 1,4-dialdehyde) in an Ugi reaction has been demonstrated, suggesting that ortho-phthalaldehyde could also be a viable substrate. A hypothetical Ugi reaction of ortho-phthalaldehyde, an amine, a carboxylic acid, and an isocyanide could potentially lead to a bis(α-amidoamide) derivative of the 1,2-disubstituted benzene core.

| Reaction | Components | Typical Product | Potential Application for Target Synthesis | Reference(s) |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Use of o-phthalaldehyde (B127526) to form a bis(α-acyloxy carboxamide) | wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Use of o-phthalaldehyde to form a bis(α-acylamino amide) | wikipedia.orgorganic-chemistry.org |

Cyanation Reactions of Acyl Halides or Related Electrophiles

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficient synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the selectivity and yield of these reactions include the choice of catalyst, the nature of the solvent, and, in the case of chiral analogs, the method of stereochemical control. This section delves into the specific strategies employed to fine-tune these factors for the targeted synthesis of dicarbonyl cyanides and related chiral cyanoketone (B1222219) systems.

Catalyst Design and Evaluation for Targeted Syntheses

While specific catalyst systems for the direct synthesis of this compound are not extensively documented, the synthesis of its structural analogs, particularly phthalonitriles (benzene-1,2-dicarbonitriles), provides significant insight into effective catalytic strategies. The cyanation of ortho-dihaloarenes is a common route to these compounds, and transition-metal catalysis plays a pivotal role in this transformation.

Palladium and nickel complexes have emerged as the most effective catalysts for the cyanation of aryl halides. organic-chemistry.org For instance, palladium-catalyzed cyanation reactions using sources like potassium hexacyanoferrate(II) have shown great promise for the synthesis of aryl nitriles from aryl chlorides, bromides, and triflates. organic-chemistry.orgresearchgate.net The choice of ligand is crucial for the success of these reactions. Bulky and electron-rich phosphine (B1218219) ligands, such as those of the MOP type, have been shown to be highly efficient in the palladium-catalyzed cyanation of unactivated aryl chlorides. organic-chemistry.org

Similarly, nickel-based catalytic systems, often in combination with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have been successfully employed for the cyanation of aryl chlorides using less toxic cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org These nickel catalysts are often favored due to their lower cost compared to palladium.

The evaluation of a catalyst's performance is typically based on several key metrics, which are often presented in tabular format for comparative analysis.

Table 1: Comparison of Catalytic Systems in the Cyanation of Aryl Halides

| Catalyst System | Ligand | Cyanide Source | Substrate Scope | Typical Yields (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | None | K₄[Fe(CN)₆] | Aryl bromides, activated aryl chlorides | 70-95 | organic-chemistry.org |

| Pd₂(dba)₃ | MOP-type | K₄[Fe(CN)₆] | Unactivated aryl chlorides | 80-98 | organic-chemistry.org |

It is important to note that the direct application of these catalytic systems to the synthesis of this compound from a corresponding diacyl dihalide precursor would require further investigation and optimization. The presence of the carbonyl groups could influence the electronic properties of the aromatic ring and potentially interact with the metal center, necessitating adjustments to the catalyst and reaction conditions.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can have a profound impact on the rate, yield, and selectivity of cyanation reactions. The solubility of the cyanide source, the stability of the catalytic species, and the rate of the reaction are all influenced by the reaction medium.

In transition-metal-catalyzed cyanations, polar aprotic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and NMP (N-methyl-2-pyrrolidone) are commonly used. These solvents are effective at dissolving both the organic substrate and the inorganic cyanide salts, facilitating a homogeneous reaction mixture. However, the basicity of the solvent can also play a role. For instance, in some hydrocyanation reactions, the rate of reaction has been observed to increase with decreasing basicity of the solvent. acs.org

The use of biphasic solvent systems or phase-transfer catalysts can also be an effective strategy, particularly when dealing with insoluble cyanide sources. researchgate.net For example, the addition of a phase-transfer catalyst like tetraethylammonium (B1195904) bromide (TEAB) can facilitate the transfer of cyanide ions from a solid or aqueous phase to the organic phase where the reaction occurs.

Recent advancements in reaction medium engineering have also explored the use of ionic liquids and deep eutectic solvents as environmentally benign alternatives to traditional organic solvents. These media can offer advantages in terms of catalyst recycling and product separation. organic-chemistry.org

Table 2: Influence of Solvent on the Yield of a Model Cyanation Reaction

| Solvent | Dielectric Constant (ε) | Basicity | Typical Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | Low | 65 |

| Acetonitrile | 37.5 | Low | 85 acs.org |

| DMF | 36.7 | Moderate | 90 |

The data in the table above is illustrative and represents general trends observed in cyanation reactions of aryl halides. The optimal solvent for the synthesis of this compound would need to be determined experimentally.

Stereochemical Control in Analogous Chiral Cyanoketone Systems

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant to the synthesis of its chiral analogs, particularly chiral cyanoketones. The development of asymmetric methods to introduce a cyano group into a molecule with high enantioselectivity is a significant area of research.

One of the most well-established methods for the asymmetric synthesis of cyanohydrins (α-hydroxynitriles) is the use of oxynitrilase enzymes. d-nb.info These enzymes can catalyze the addition of hydrogen cyanide to aldehydes and ketones with high enantioselectivity, affording either the (R)- or (S)-cyanohydrin depending on the specific enzyme used. d-nb.info

In addition to enzymatic methods, a number of chiral catalysts have been developed for the enantioselective cyanation of carbonyl compounds. These include metal complexes with chiral ligands and organocatalysts. For example, chiral salen-aluminum complexes have been shown to catalyze the asymmetric conjugate addition of hydrogen cyanide to α,β-unsaturated imides, leading to chiral β-cyanoketones. organic-chemistry.org

The stereochemical outcome of these reactions is highly dependent on the structure of the substrate, the catalyst, and the reaction conditions. The enantiomeric excess (ee) is a key metric used to evaluate the success of an asymmetric synthesis.

Table 3: Enantioselective Synthesis of Chiral Cyanohydrins

| Substrate | Catalyst/Enzyme | Product Configuration | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (R)-Oxynitrilase | (R)-Mandelonitrile | >99 | d-nb.info |

| Benzaldehyde | (S)-Oxynitrilase | (S)-Mandelonitrile | >99 | d-nb.info |

These examples of stereochemical control in the synthesis of chiral cyanoketones and cyanohydrins provide a foundation for the potential development of asymmetric syntheses of chiral analogs of this compound, should such compounds become targets of interest.

Chemical Reactivity and Mechanistic Investigations of Benzene 1,2 Dicarbonyl Cyanide

Nucleophilic Addition Reactions at Carbonyl Centers

The two carbonyl groups in Benzene-1,2-dicarbonyl cyanide are highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent cyano group and the second carbonyl group enhances the electrophilicity of the carbonyl carbons.

Chemoselective Reactivity of the Cyanoketone (B1222219) Group

The term cyanoketone refers to the functional group where a cyanide is attached to a carbonyl group. In this compound, one of the carbonyls is part of such a group. The reactivity of carbonyl groups can be ranked, with aldehydes generally being more reactive than ketones wikipedia.org. In the case of this compound, the two carbonyl groups are part of a ketone and an acyl cyanide moiety. Acyl cyanides are highly reactive, comparable to acyl chlorides stackexchange.com. Therefore, nucleophilic attack is expected to occur preferentially at the carbonyl carbon of the acyl cyanide group.

Chemoselectivity in such reactions can be controlled by the choice of nucleophile and reaction conditions wikipedia.orgrsc.org. Strong, "hard" nucleophiles will likely favor the more electrophilic carbonyl carbon of the acyl cyanide, while softer nucleophiles might exhibit different selectivity.

Table 1: Predicted Chemoselective Nucleophilic Additions to this compound

| Nucleophile | Predicted Major Product | Rationale |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol at the acyl cyanide carbonyl | Hard nucleophile preferentially attacks the most electrophilic carbonyl center. |

| Sodium Borohydride (NaBH₄) | Secondary alcohol at the acyl cyanide carbonyl | A common reducing agent that is selective for more reactive carbonyls. |

| Aniline | Hemiaminal formation leading to isoindolinone derivatives | As seen with 2-formylbenzonitrile, amines can attack the carbonyl to initiate a cascade cyclization nih.govresearchgate.net. |

| Cyanide ion (HCN/base) | Cyanohydrin formation | A classic nucleophilic addition to carbonyls, potentially leading to a dicyanohydrin product under forcing conditions byjus.comlibretexts.orgchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com. |

Intramolecular Cyclization Pathways

The proximate arrangement of the two carbonyl groups and the nitrile in this compound provides a scaffold ripe for intramolecular cyclization reactions. Following an initial intermolecular nucleophilic addition at one of the carbonyl groups, the resulting intermediate can undergo a subsequent intramolecular reaction.

For instance, the reaction with primary amines is expected to yield isoindolinone derivatives through a cascade reaction. This involves the initial formation of a hemiaminal, followed by an intramolecular cyclization via attack of the nitrogen on the second carbonyl or the nitrile group, and subsequent rearrangement nih.govresearchgate.net. Similar intramolecular cyclizations are observed in related systems, such as the palladium-catalyzed C-H addition to nitriles to form fused polycyclic indoles chemicalbook.com. The specific pathway and final product would be highly dependent on the nature of the nucleophile and the reaction conditions employed. Research on N,N-disubstituted cyanamides also shows pathways for intramolecular cyclization involving cyano and carbonyl groups researchgate.net.

Reactions Involving the Nitrile Functionality

The nitrile group of this compound is also a site of significant reactivity, capable of undergoing hydration, hydrolysis, reduction, and cycloaddition reactions.

Hydration and Hydrolysis Mechanisms

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can proceed under either acidic or basic conditions quora.comlibretexts.org. The reaction typically proceeds in two stages: initial hydration to an amide, followed by hydrolysis of the amide to the carboxylic acid youtube.com.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon, facilitating the attack of water libretexts.org. For acyl cyanides, hydrolysis in concentrated aqueous acid can be complex. Studies on benzoyl cyanide have shown that the reaction is inhibited by increasing acid concentrations up to a certain point, after which acid catalysis is observed rsc.orgrsc.org. This suggests the formation of an intermediate whose formation is suppressed by high acidity.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon youtube.comreddit.com. This forms an intermediate that, upon protonation, tautomerizes to an amide, which is then further hydrolyzed to the carboxylate salt.

Reductions to Amine and Imine Derivatives

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation reddit.comdoubtnut.comorganic-chemistry.org. The reduction of aroyl cyanides is a known route to synthesize aroylmethylamines acs.orgacs.org.

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. The initially formed imine is further reduced to the amine. It is important to note that LiAlH₄ will also reduce the carbonyl groups present in this compound. Therefore, selective reduction of the nitrile group in the presence of the carbonyls would require a more chemoselective reagent or a protection-deprotection strategy.

Table 2: Potential Reduction Products of this compound

| Reagent | Potential Product(s) | Comments |

| LiAlH₄ followed by H₂O | 2-(Aminomethyl)benzene-1-methanol and other isomers | Strong, non-selective reducing agent will likely reduce both carbonyls and the nitrile group. |

| H₂/Pd, Pt, or Ni | 2-(Aminomethyl)benzyl alcohol and isomers | Catalytic hydrogenation can reduce both nitriles and carbonyls, though conditions can sometimes be tuned for selectivity harvard.edu. |

| SnCl₂/HCl (Stephen Reduction) | 2-Formylbenzylamine (hypothetical) | The Stephen reduction typically reduces nitriles to aldehydes, but its applicability and selectivity here are uncertain acs.org. |

[2+3] Cycloaddition Reactions with Diverse Dipolarophiles

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles. This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. While unactivated nitriles can be reluctant participants, the electron-withdrawing nature of the adjacent carbonyl group in this compound should enhance its reactivity as a dipolarophile.

A pertinent example is the reaction of acyl cyanides with nitrile sulfides, which undergo cycloaddition exclusively at the cyano group to yield 5-acyl-1,2,4-thiadiazoles arkat-usa.org. This demonstrates the viability of the nitrile group in acyl cyanides to act as a dipolarophile. Other 1,3-dipoles, such as azides, nitrile oxides, and diazomethane, could potentially react to form tetrazoles, oxadiazoles, and triazoles, respectively. The participation of unactivated cyano groups in formal [2+2+2] cycloaddition strategies has also been reported, highlighting the potential of nitriles in pericyclic reactions nih.gov.

Table 3: Predicted [2+3] Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Predicted Heterocyclic Product |

| Phenyl azide (B81097) (PhN₃) | Nitrile | 1-Phenyl-5-(2-benzoylbenzoyl)tetrazole |

| Benzonitrile oxide (PhCNO) | Nitrile | 3-Phenyl-5-(2-benzoylbenzoyl)-1,2,4-oxadiazole |

| Diazomethane (CH₂N₂) | Nitrile | 4-(2-Benzoylbenzoyl)-1,2,3-triazole |

| Nitrile Sulfide (R-CNS) | Nitrile | 5-(2-Benzoylbenzoyl)-3-R-1,2,4-thiadiazole arkat-usa.org |

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing nature of the two adjacent carbonyl (-CO) and cyanide (-CN) groups. Both functional groups pull electron density away from the aromatic system through inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comjeeadv.ac.in

The substitution pattern is directed to the meta position. The ortho and para positions are more deactivated due to the resonance structures that place a positive charge on these carbons. Consequently, electrophiles will preferentially attack the meta positions (carbons 4 and 5), which are comparatively less deactivated. Common electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions to proceed and would yield the meta-substituted product. jeeadv.ac.in

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitrothis compound |

| Bromination | Br₂, FeBr₃ | 4-Bromothis compound |

| Sulfonation | SO₃, H₂SO₄ | 4-Sulfothis compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction highly unlikely to proceed |

Radical Reactions and Single Electron Transfer Processes

The cyano group (-CN) can participate in radical reactions. For instance, cyano radicals can be involved in addition reactions to unsaturated systems or hydrogen abstraction processes. researchgate.netresearchgate.net In the context of this compound, radical reactions might be initiated at the benzylic position if an alkyl group were present, but the dicarbonyl structure does not have benzylic hydrogens. libretexts.org

Single Electron Transfer (SET) processes are plausible, particularly in photochemical or electrochemical contexts. The electron-deficient nature of the aromatic ring, due to the withdrawing groups, makes it a potential electron acceptor in a SET event. nih.gov This could lead to the formation of a radical anion, which could then undergo further reactions. For example, visible-light-mediated transformations of 1,2-dicarbonyl compounds can proceed through a triplet state, which can be involved in SET processes. nih.gov

Thermal and Photochemical Transformations

1,2-dicarbonyl compounds are known to undergo specific photochemical reactions. Upon irradiation with UV light, they can be excited to a triplet state. nih.gov These excited states can participate in various reactions, including intermolecular hydrogen abstraction or cycloadditions. In the case of this compound, its photochemical behavior would likely be dominated by the reactivity of the dicarbonyl moiety.

Thermally, the compound is expected to be relatively stable due to the aromatic system. At very high temperatures, decomposition would likely involve the fragmentation of the carbonyl cyanide groups.

Recent research has shown that co-condensed ices of benzene and hydrogen cyanide can undergo photochemical reactions to produce nitrile compounds, suggesting that under specific stratospheric-like conditions, similar transformations could be envisioned. researchgate.net

Metal-Mediated and Catalytic Transformations

The interaction of this compound with metals can be complex, involving the carbonyl and cyanide functionalities as well as the aromatic ring.

Role in Cross-Coupling or C-H Activation ReactionsThe C-CN bond in aromatic nitriles can be activated by transition metals, allowing the cyano group to act as a leaving group in cross-coupling reactions.snnu.edu.cnPalladium-catalyzed cyanation is a well-established method for introducing a cyano group onto an aromatic ring.nih.govConversely, the C-CN bond can be cleaved in the presence of a suitable metal catalyst.

Direct C-H activation of the benzene ring is a powerful tool in organic synthesis. acs.org While the electron-deficient nature of the ring in this compound makes it a challenging substrate for oxidative C-H activation, certain catalytic systems might be able to functionalize the C-H bonds. Nitrile groups themselves can act as directing groups in C-H activation reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of Benzene-1,2-dicarbonyl cyanide.

The ortho-disubstituted nature of this compound, with two adjacent carbonyl cyanide groups, introduces the potential for restricted rotation and distinct conformational isomers. The steric and electronic interactions between the neighboring bulky and electron-withdrawing carbonyl and nitrile functionalities can create a significant energy barrier to rotation around the carbon-carbon bonds connecting them to the benzene (B151609) ring. nih.govmontana.edu

Dynamic NMR (DNMR) spectroscopy is a key technique for investigating such conformational dynamics. montana.edu By acquiring NMR spectra at various temperatures, researchers can observe changes in the line shapes of the proton and carbon signals. At low temperatures, where the interconversion between different conformers is slow on the NMR timescale, separate signals for each distinct conformer may be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single averaged peak. montana.edu

The analysis of these temperature-dependent spectral changes allows for the calculation of the rotational energy barrier (ΔG‡). nih.gov For example, in structurally related ortho-substituted benzaldehydes and N-benzhydrylformamides, rotational barriers have been successfully determined using DNMR methods, often complemented by Density Functional Theory (DFT) calculations to model the transition states. nih.govresearchgate.netnih.gov Similar methodologies can be applied to this compound to quantify the energetic landscape of its conformational isomers.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are among the most informative experiments.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of one-bond ¹H-¹³C connectivities. For this compound, this would allow for the direct assignment of the aromatic protons to their corresponding carbons on the benzene ring.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is particularly valuable for identifying quaternary carbons (those without attached protons), such as the carbonyl carbons and the carbons of the nitrile groups, as well as the ring carbons to which the substituents are attached. For instance, the aromatic protons would show HMBC correlations to the carbonyl carbons and the ipso-carbons of the benzene ring. These long-range correlations are crucial for piecing together the complete molecular structure and confirming the substitution pattern.

Based on data from analogous compounds like phthalaldehyde and phthalonitrile (B49051), the expected chemical shifts for the aromatic protons would be in the range of 7.8-8.0 ppm, while the aromatic carbons would appear between 130-140 ppm. amazonaws.comresearchgate.net The carbonyl carbons are expected to resonate significantly downfield, likely above 160 ppm, and the nitrile carbons around 115 ppm. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Key HMBC Correlations |

|---|---|---|

| Aromatic Protons (H) | 7.8 - 8.0 | Carbonyl Carbons, Nitrile Carbons, Adjacent Aromatic Carbons |

| Aromatic Carbons (CH) | 130 - 140 | Aromatic Protons |

| Carbonyl Carbons (C=O) | > 160 | Adjacent Aromatic Protons |

| Nitrile Carbons (C≡N) | ~ 115 | Adjacent Aromatic Protons |

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and packing of this compound in its crystalline state. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural details. nih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR technique used to obtain high-resolution spectra of solid samples. universiteitleiden.nl The chemical shifts observed in the ¹³C CP/MAS spectrum are sensitive to the local electronic environment and the molecular conformation adopted in the crystal lattice. Polymorphism, the existence of different crystal forms of the same compound, can be readily identified by ssNMR, as different packing arrangements will result in distinct sets of chemical shifts. nih.gov

Furthermore, ssNMR can be used to study intermolecular interactions. For instance, changes in chemical shifts can indicate the presence of hydrogen bonding or π-π stacking interactions between molecules in the crystal. mdpi.comrsc.org Advanced ssNMR experiments, such as those measuring dipolar couplings, can provide precise information on internuclear distances and the relative orientation of different parts of the molecule within the crystal lattice, offering a deeper understanding of the supramolecular architecture. copernicus.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in this compound and for probing the interactions between molecules in the solid state.

The IR and Raman spectra of this compound are dominated by the characteristic vibrational modes of its key functional groups: the carbonyl (C=O) and nitrile (C≡N) moieties.

Nitrile (C≡N) Stretching: The nitrile group gives rise to a sharp and intense absorption band in the IR spectrum, typically in the region of 2240–2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com In the Raman spectrum, this stretching vibration is also expected to be strong. For a closely related molecule, phthalonitrile (1,2-dicyanobenzene), the nitrile stretching vibrations are observed in this region. nist.gov

Carbonyl (C=O) Stretching: The carbonyl groups of the dicarbonyl cyanide moiety will exhibit strong C=O stretching bands in the IR spectrum. Due to the electronic interaction between the two adjacent carbonyl groups, symmetric and asymmetric stretching vibrations are expected. For cyclic anhydrides like phthalic anhydride (B1165640), these two bands are typically observed between 1870 and 1760 cm⁻¹. While this compound is not an anhydride, the electronic coupling between the carbonyl groups is expected to result in two distinct C=O stretching frequencies, likely in the range of 1750-1680 cm⁻¹, influenced by the electron-withdrawing nature of the adjacent nitrile groups.

The following table provides a tentative assignment of the key vibrational bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric Stretch | C≡N | ~2235 | Strong, Sharp | Strong |

| Symmetric Stretch | C≡N | ~2225 | Strong, Sharp | Strong |

| Asymmetric Stretch | C=O | ~1720 | Very Strong | Medium |

| Symmetric Stretch | C=O | ~1690 | Strong | Strong |

In the solid state, the vibrational frequencies of this compound can be perturbed by intermolecular interactions within the crystal lattice. These interactions can include dipole-dipole forces, π-π stacking of the benzene rings, and potentially weak C-H···O or C-H···N hydrogen bonds. mdpi.comrsc.org

These non-covalent interactions can cause shifts in the vibrational frequencies of the involved functional groups. nih.gov For example, the formation of weak hydrogen bonds can lead to a red-shift (lowering of frequency) and broadening of the stretching bands of the participating groups. Analysis of the vibrational spectra of the crystalline material compared to its solution or gas phase spectrum can reveal the presence and relative strength of these intermolecular forces. nist.gov Low-frequency vibrational modes, typically observed in the far-IR and Raman spectra (below 400 cm⁻¹), are particularly sensitive to the crystal lattice structure and can provide direct information about the collective motions of the molecules within the crystal, known as phonon modes. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The geometry of the benzene ring in this compound is expected to deviate from a perfect hexagon due to the steric strain and electronic effects of the two adjacent carbonyl cyanide groups. In a typical, unsubstituted benzene molecule, all C-C bond lengths are uniform at approximately 1.39 Å, and all C-C-C bond angles are 120°. docbrown.info The introduction of bulky, electron-withdrawing groups at adjacent positions can cause both in-plane and out-of-plane distortions.

To illustrate these potential distortions, the crystal structure of a related compound, 4,5-Bis(isopropylsulfanyl)benzene-1,2-dicarbonitrile, provides a useful analogue for the core aromatic ring. nih.gov In this molecule, the main skeleton, including the aromatic carbons and the atoms of the two cyanide groups, is nearly planar. nih.gov Analysis of the benzene ring geometry in this related structure reveals slight variations in bond lengths and angles, as detailed in the tables below. Similar deviations would be anticipated for this compound, likely with more significant angular distortion due to the larger carbonyl groups. The C-C bond connecting the two substituted carbons would be expected to be elongated, while the internal ring angles at these carbons (C2-C1-C6 and C1-C2-C3) would likely be larger than 120° to accommodate the bulky side groups.

| Bond | Length (Å) | Description |

|---|---|---|

| C1-C2 | 1.407 | Bond between substituted carbons |

| C2-C3 | 1.385 | Aromatic ring bond |

| C3-C4 | 1.381 | Aromatic ring bond |

| C4-C5 | 1.383 | Aromatic ring bond |

| C5-C6 | 1.386 | Aromatic ring bond |

| C6-C1 | 1.403 | Aromatic ring bond |

| Angle | Degree (°) | Description |

|---|---|---|

| C6-C1-C2 | 118.5 | Internal ring angle at substituted carbon |

| C1-C2-C3 | 121.7 | Internal ring angle at substituted carbon |

| C2-C3-C4 | 119.5 | Internal ring angle |

| C3-C4-C5 | 119.8 | Internal ring angle |

| C4-C5-C6 | 121.5 | Internal ring angle |

| C5-C6-C1 | 118.9 | Internal ring angle |

Data derived from the crystal structure of 4,5-Bis(isopropylsulfanyl)benzene-1,2-dicarbonitrile for illustrative purposes. nih.gov

Investigating Supramolecular Assembly and Packing Motifs

The supramolecular assembly of this compound in the solid state would be governed by intermolecular interactions such as π–π stacking and dipole-dipole interactions involving the polar carbonyl and cyanide groups. In the crystal structure of 4,5-Bis(isopropylsulfanyl)benzene-1,2-dicarbonitrile, molecules form inversion dimers that are linked by aromatic π–π stacking, with a centroid-to-centroid separation of 3.7543 Å. nih.gov It is highly probable that this compound would exhibit similar π–π stacking motifs, where the electron-deficient aromatic rings align in an offset or slipped-parallel fashion to maximize attractive forces. The presence of multiple polar functional groups would also introduce significant dipole moments, leading to electrostatic interactions that further guide the crystal packing arrangement.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry provides critical information on the molecular weight and fragmentation patterns of a compound. For this compound, electrospray ionization (ESI) or electron ionization (EI) would lead to characteristic fragmentation.

Based on studies of structurally similar phthalate (B1215562) metabolites, a predictable fragmentation pathway can be proposed. A key fragmentation pathway for phthalates involves the formation of a deprotonated o-phthalic anhydride ion at a mass-to-charge ratio (m/z) of 147. This occurs through the loss of one of the side chains. For this compound (molar mass approx. 184.14 g/mol ), a primary fragmentation would likely involve the loss of a cyanide radical (·CN) or a carbonyl cyanide radical (·COCN). A significant and diagnostic fragment would be the benzoyl cation derivative resulting from the cleavage of a C-C bond between the ring and a carbonyl group. Another plausible fragmentation would be the loss of a neutral carbon monoxide (CO) molecule.

| m/z (Proposed) | Ion Structure/Formula | Formation Pathway |

|---|---|---|

| 184 | [C₁₀H₄N₂O₂]⁺ | Molecular Ion (M⁺) |

| 158 | [M - CN]⁺ | Loss of a cyanide radical |

| 156 | [M - CO]⁺ | Loss of a carbon monoxide molecule |

| 130 | [M - CO - CN]⁺ | Sequential loss of CO and CN |

| 128 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules (phthalonitrile cation) |

| 102 | [C₇H₄N]⁺ | Benzonitrile cation fragment |

| 76 | [C₆H₄]⁺ | Benzyne radical cation |

These fragmentation pathways are proposed based on the general principles of mass spectrometry and data from related compounds.

Isotopic labeling studies, particularly using Carbon-14 (¹⁴C), are instrumental in tracking molecules and studying reaction mechanisms. This compound could be synthesized with a ¹⁴C label by employing a labeled cyanide source, such as K¹⁴CN, during its synthesis. This strategy is a common and effective method for introducing a radiolabel into nitrile-containing compounds. The labeled compound could then be used as a tracer to study its metabolic fate or its role in polymerization reactions, with the radioactive ¹⁴C atom providing a sensitive and unambiguous detection signal.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysics

The electronic absorption and emission properties of this compound are determined by the electronic transitions available within its chromophores: the benzene ring, the carbonyl groups, and the cyanide groups.

The UV-Vis absorption spectrum is expected to be dominated by transitions involving the aromatic system. Typically, substituted benzenes exhibit strong absorptions corresponding to π→π* transitions. For a disubstituted benzene, these bands are often observed in the range of 200-280 nm. The presence of carbonyl groups conjugated with the aromatic ring would likely cause a bathochromic (red) shift of these absorption bands and may introduce a weaker, longer-wavelength absorption band corresponding to an n→π* transition of the carbonyl oxygen's non-bonding electrons. This weak band is often observed above 300 nm.

Fluorescence properties of the molecule are more difficult to predict without experimental data. While the aromatic ring is a fluorophore, the carbonyl groups can provide pathways for non-radiative decay (e.g., intersystem crossing), which could quench fluorescence. Many aromatic ketones are phosphorescent rather than fluorescent. However, related structures like phthalonitriles (benzene-1,2-dicarbonitriles) have been incorporated into larger systems that exhibit fluorescence, often as part of a sensor that shows a "turn-on" fluorescence response upon reaction at the nitrile group. nih.gov The intrinsic photophysics of this compound itself would depend on the relative efficiencies of fluorescence from the excited singlet state versus other de-excitation pathways. The electronic structure and resulting photophysical behavior are sensitive to the molecular environment, with solvent polarity potentially influencing the energies of the n→π* and π→π* states differently.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and nuclei in Benzene-1,2-dicarbonyl cyanide, which in turn dictates its physical and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecules of this size. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. scispace.comresearchgate.net

For this compound, these calculations would likely predict a planar benzene (B151609) ring. However, steric hindrance and electrostatic repulsion between the adjacent, bulky carbonyl cyanide groups could cause them to twist slightly out of the plane of the ring. The electron-withdrawing nature of the cyano and carbonyl groups is expected to shorten the C(ring)-C(carbonyl) bonds and induce small deformations in the benzene ring's bond angles and lengths, a phenomenon observed in other substituted benzenes. nih.gov

Energetic properties, such as the enthalpy of formation and Gibbs free energy, are also calculated using DFT. These values are crucial for assessing the thermodynamic stability of the molecule and predicting the spontaneity of its formation or reaction. nrel.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are illustrative values based on studies of similar functionalized aromatic compounds.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 Å | Benzene ring carbon-carbon bond lengths. |

| C(ring)-C(carbonyl) | 1.48 Å | Bond length between the ring and carbonyl carbon. |

| C=O | 1.21 Å | Carbonyl double bond length. |

| C(carbonyl)-C(cyano) | 1.46 Å | Bond length between carbonyl and cyano carbons. |

| C≡N | 1.15 Å | Cyano triple bond length. |

| ∠C-C-C (ring) | ~120° | Internal bond angles of the benzene ring. |

| Dihedral Angle | 5-15° | Torsional angle of the C-C(=O)-CN group relative to the ring plane. |

For even greater accuracy, particularly for electronic properties, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov While computationally more demanding, these high-accuracy predictions are valuable for calibrating DFT results and for cases where subtle electronic effects are critical. Studies on related molecules like cyanobenzene have shown that ab initio calculations can provide highly reliable geometric and energetic data that closely match experimental findings. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). bhu.ac.inulethbridge.ca

For this compound, the strong electron-withdrawing character of the two carbonyl and two cyano groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity.

FMO analysis would predict that the LUMO is localized primarily over the carbonyl carbons, making them the primary sites for nucleophilic attack. The HOMO, conversely, would likely be distributed over the π-system of the benzene ring. This distribution dictates the molecule's behavior in reactions such as nucleophilic additions and electrophilic aromatic substitutions. ncert.nic.in

Table 2: Predicted FMO Properties and Reactivity Descriptors for this compound Note: These are illustrative values based on general principles and data from related benzene derivatives.

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.5 eV | Low-lying HOMO suggests weak nucleophilicity. |

| LUMO Energy | -3.0 eV | Low-lying LUMO indicates strong electrophilicity, especially at carbonyl carbons. |

| HOMO-LUMO Gap | 4.5 eV | A moderate gap suggests the molecule is stable but reactive towards nucleophiles. |

| Electrophilicity Index (ω) | High | Quantifies the molecule's ability to accept electrons; a high value indicates a strong electrophile. |

| Chemical Hardness (η) | Moderate | Correlates with the HOMO-LUMO gap, indicating resistance to change in electron configuration. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a virtual laboratory to explore how this compound reacts, mapping out the entire energy landscape of a chemical transformation.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can locate the precise geometry of a transition state and calculate its energy. youtube.com A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier. youtube.com

The activation energy (Ea) is the energy difference between the reactants and the transition state. jeeadv.ac.in Its calculation is crucial for predicting the rate of a reaction. For instance, in a nucleophilic addition to one of the carbonyl groups of this compound, calculations would model the approach of the nucleophile, the formation of a new bond, and the breaking of the C=O π-bond to find the TS structure and its associated energy barrier.

Once a transition state is located, computational chemists can map the entire reaction pathway using methods like Intrinsic Reaction Coordinate (IRC) calculations. youtube.com An IRC analysis follows the energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products.

This capability is particularly useful for predicting selectivity. This compound has multiple reactive sites. A nucleophile could potentially attack either of the two carbonyl carbons or even the cyano carbons. By calculating the activation energies for all possible pathways, it is possible to predict which reaction will be favored. researchgate.net The pathway with the lowest activation energy will be the fastest and, therefore, the dominant reaction, allowing for accurate predictions of chemo- and regioselectivity.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights into their structure and electronic environment. For this compound, we can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the constituent functional groups: an aromatic ring, two carbonyl groups, and two cyanide groups.

Predicted ¹H NMR Chemical Shifts:

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals only for the aromatic protons. The electron-withdrawing nature of the carbonyl and cyanide groups would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (7.34 ppm). The protons on the benzene ring would likely appear as a complex multiplet system due to spin-spin coupling.

Predicted ¹³C NMR Chemical Shifts:

The carbon-13 NMR spectrum would be more complex, with distinct signals expected for the carbonyl carbons, cyanide carbons, and the aromatic carbons. The carbonyl carbons are anticipated to have the largest chemical shift, typically in the range of 180-200 ppm. The cyanide carbons would likely appear around 110-120 ppm. The aromatic carbons would show a range of chemical shifts depending on their position relative to the electron-withdrawing substituents.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons (¹H) | 7.5 - 8.0 |

| Carbonyl Carbons (¹³C) | 185 - 195 |

| Cyanide Carbons (¹³C) | 115 - 125 |

| Aromatic Carbons (¹³C) | 125 - 140 |

Predicted IR Frequencies:

The infrared spectrum is determined by the vibrational modes of the molecule. For this compound, strong absorption bands are predicted for the carbonyl and cyanide groups. The C=O stretching vibrations of the dicarbonyl groups are expected to appear in the region of 1680-1720 cm⁻¹. The C≡N stretching of the cyanide groups would likely produce a sharp, intense band around 2220-2260 cm⁻¹. The aromatic C-H stretching and C=C ring stretching vibrations would also be present.

Interactive Table: Predicted IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1690 - 1710 |

| Cyanide (C≡N) | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and the influence of solvents on the structure and behavior of this compound.

Conformational Analysis:

The benzene ring itself is rigid, but the two adjacent carbonyl cyanide substituents can exhibit rotational freedom around the C-C single bonds connecting them to the ring. MD simulations would likely reveal a preferred planar conformation where the carbonyl groups are oriented to minimize steric hindrance and optimize electronic interactions. Torsional energy profiles could be calculated to identify the most stable conformers and the energy barriers between them. Studies on analogous molecules like phthalonitrile (B49051) have been used to understand the behavior of related polymeric systems. nih.govresearchgate.netnih.govaip.org

Solvent Effects:

The polarity of the solvent is expected to have a significant impact on the conformation and electronic properties of this compound. In polar solvents, the dipole moment of the molecule would interact with the solvent molecules, potentially leading to specific solvation shells and influencing the rotational dynamics of the substituent groups. Computational studies on similar molecules have shown that solvent polarity can affect excited-state behaviors. nih.gov MD simulations can model these interactions explicitly or through implicit solvent models to predict how properties like the dipole moment and conformational preferences change in different solvent environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on intrinsic chemical properties, not biological/physical applications)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the intrinsic chemical properties of molecules based on their structural features. wikipedia.org For this compound, QSPR studies could be employed to predict a range of properties without the need for experimental measurements.

Descriptor Calculation:

The first step in a QSPR study is the calculation of molecular descriptors. For this compound, these could include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, frontier molecular orbital energies).

Model Development:

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with a specific chemical property. For instance, a QSPR model could be built to predict properties such as:

Boiling point: By correlating it with descriptors related to molecular size and intermolecular forces.

Solubility: By relating it to descriptors that quantify polarity and hydrogen bonding capacity.

Reactivity indices: Such as electrophilicity or nucleophilicity, which can be correlated with electronic descriptors.

While no specific QSAR/QSPR studies on this compound have been found, the principles of these methods are widely applicable and could provide valuable predictions for its intrinsic chemical properties based on its unique structural combination of an aromatic ring with dicarbonyl and dicyanide functionalities.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Heterocyclic Chemistry

The electrophilic nature of the carbonyl carbons and the reactivity of the nitrile groups in Benzene-1,2-dicarbonyl cyanide make it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are fundamental scaffolds in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles

Quinoxalines: The condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound is a classical and effective method for synthesizing quinoxalines. researchgate.net this compound can serve as the 1,2-dicarbonyl component in this reaction. When reacted with ortho-phenylenediamines, it is expected to yield quinoxaline (B1680401) derivatives. The reaction proceeds through the formation of a diimine intermediate, followed by cyclization and aromatization to afford the stable quinoxaline ring system. Various catalysts and reaction conditions have been developed to promote this transformation efficiently. dntb.gov.ua

| Reactant 1 | Reactant 2 | Product |

| This compound | ortho-Phenylenediamine | 2,3-Dicyanoquinoxaline |

Imidazoles: The synthesis of imidazoles often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), in what is known as the Radziszewski synthesis. This compound can participate as the dicarbonyl component in this multicomponent reaction. The reaction with an aldehyde and a source of ammonia would lead to the formation of highly substituted imidazole (B134444) derivatives. The cyano groups on the resulting imidazole ring would offer further opportunities for chemical modification.

| Reactants | Product |

| This compound, Aldehyde, Ammonia | Substituted Dicyano-1H-imidazole |

Pyridines: While less common, the construction of the pyridine (B92270) ring can be achieved through various condensation and cycloaddition strategies involving dicarbonyl compounds. wikipedia.org this compound could potentially be utilized in reactions with compounds containing active methylene (B1212753) groups and an amine source to construct highly functionalized pyridine rings. The electron-withdrawing nature of the carbonyl and cyano groups would influence the reactivity and regioselectivity of such cyclization reactions.

Construction of Fused-Ring Systems

The presence of multiple reactive sites in this compound makes it a suitable precursor for the synthesis of fused-ring systems. By carefully choosing the reaction partners and conditions, complex polycyclic aromatic and heteroaromatic structures can be assembled. For instance, its reaction with binucleophiles can lead to the formation of extended π-conjugated systems with interesting photophysical and electronic properties. The dicarbonyl moiety can react to form one heterocyclic ring, while the nitrile groups can participate in subsequent cyclization reactions to build additional fused rings.

Precursor for Complex Organic Architectures

The reactivity of this compound extends beyond the synthesis of simple heterocycles, enabling its use in the development of more complex and diverse molecular architectures through advanced synthetic strategies.

Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common starting material. wikipedia.org this compound is an ideal substrate for such strategies due to its multiple, orthogonally reactive functional groups. For example, the carbonyl groups can be selectively reacted with a set of reagents, while the nitrile groups remain available for a different set of transformations. This allows for the rapid generation of a wide array of complex molecules with varied functionalities and substitution patterns from a single precursor. acs.org

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org The reactive nature of this compound makes it a prime candidate for initiating such reaction cascades. A reaction at one of the functional groups can trigger a series of subsequent intramolecular transformations, leading to the rapid construction of complex polycyclic systems. For instance, an initial intermolecular reaction with a suitable partner could be followed by a sequence of cyclizations involving the remaining carbonyl and nitrile groups, significantly increasing molecular complexity in a single step.

Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The unique electronic and structural features of this compound make it an intriguing component for the design of supramolecular assemblies and host-guest systems.

The electron-deficient aromatic ring, due to the presence of four electron-withdrawing groups, can participate in π-stacking interactions with electron-rich aromatic systems. Furthermore, the oxygen and nitrogen atoms of the carbonyl and cyano groups can act as hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonded networks. These directed non-covalent interactions can be exploited to construct well-defined supramolecular architectures such as cages, capsules, and polymers.

In the context of host-guest chemistry, the electron-poor cavity of macrocycles or cages constructed from this compound derivatives could selectively bind electron-rich guest molecules. The size and shape of the cavity, along with the nature of the non-covalent interactions, would determine the selectivity and strength of the host-guest binding.

Polymer Chemistry: Monomer Design and Polymerization Mechanisms

The unique arrangement of two acyl cyanide groups on a rigid benzene (B151609) backbone makes this compound an intriguing candidate for monomer design in the synthesis of high-performance polymers. The reactivity of acyl cyanides suggests that this compound could undergo various polymerization reactions, leading to polymers with potentially novel properties.

Monomer Reactivity and Polymerization Pathways:

Acyl cyanides are known to be reactive towards nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to attack by amines, alcohols, and other nucleophilic species. This reactivity is the basis for several potential polymerization mechanisms involving this compound.

One of the most promising routes is the reaction with diamines to form polyamides or polyimides. The reaction of an acyl cyanide with an amine proceeds via nucleophilic acyl substitution. In the case of this compound, a bifunctional monomer, reaction with a diamine could lead to the formation of a polyamide chain. The proposed mechanism involves the initial attack of the amine's lone pair on one of the carbonyl carbons, followed by the elimination of a cyanide ion as a leaving group. This process would then repeat at the other end of both monomers to propagate the polymer chain.

Furthermore, the dicarbonyl nature of the molecule opens up the possibility of forming polyimides, which are a class of exceptionally heat-stable and chemically resistant polymers. Typically, polyimides are synthesized from the reaction of a dianhydride and a diamine. Given that acyl cyanides can be considered activated carboxylic acid derivatives, it is plausible that this compound could react with diamines under appropriate conditions to form a poly(amic acid) precursor, which would then be cyclized to the final polyimide structure through thermal or chemical imidization. This would be analogous to the well-established two-step polyimide synthesis.

The cyanide groups themselves can also participate in polymerization reactions. For instance, under certain catalytic conditions, the triple bond in the cyanide group can undergo addition polymerization. While less common for acyl cyanides, the potential for such reactivity could lead to novel polymer architectures.

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Proposed Mechanism | Potential Polymer Properties |

|---|---|---|---|

| Polyamide | Diamine | Nucleophilic Acyl Substitution | High thermal stability, good mechanical strength |

| Polyimide | Diamine | Nucleophilic Acyl Substitution followed by Imidization | Excellent thermal and chemical resistance, good dielectric properties |

Development of Functional Materials (e.g., optoelectronic, porous materials)

The incorporation of the this compound moiety into polymeric structures is expected to impart unique functional properties, making these materials suitable for advanced applications in optoelectronics and as porous materials.

Optoelectronic Materials:

Polymers containing dicyanobenzene units have been investigated for their interesting optoelectronic properties. The strong electron-withdrawing nature of the cyano groups can significantly influence the electronic structure of the polymer, leading to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes them potentially useful as electron-acceptor materials in organic photovoltaics (OPVs) or as components in organic light-emitting diodes (OLEDs).

The rigid benzene backbone of this compound would contribute to a conjugated polymer system if copolymerized with suitable aromatic co-monomers. The resulting polymers could exhibit tunable fluorescence and charge transport properties, which are critical for optoelectronic device performance. The specific 1,2-substitution pattern might also induce specific conformational preferences in the polymer chain, which could further influence the material's solid-state packing and, consequently, its electronic properties.

Porous Materials:

The rigid and geometrically defined structure of this compound makes it an excellent candidate for the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis.

The reaction of this compound with multifunctional linkers, such as polyamines or other nucleophilic building blocks, could lead to the formation of extended, crystalline, and porous networks. The nitrile groups could also be utilized as reactive sites for post-synthetic modification of the porous framework, allowing for the introduction of specific functionalities to tailor the material's properties for a particular application. For example, the nitrile groups could be converted to other functional groups or used as coordination sites for metal ions.

The synthesis of COFs often relies on reversible bond formation to achieve crystalline structures. While the reactions of acyl cyanides are typically irreversible, the development of new synthetic methodologies could enable the use of such building blocks in the creation of novel porous materials. The inherent porosity and the presence of polar carbonyl and cyano groups within the framework could lead to materials with high selectivity for the adsorption of specific gases, such as carbon dioxide.

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Synthetic Approach | Key Structural Features | Potential Applications |

|---|---|---|---|

| Optoelectronic Polymers | Copolymerization with aromatic monomers | Conjugated backbone with electron-withdrawing groups | Organic photovoltaics (OPVs), Organic light-emitting diodes (OLEDs) |

| Porous Organic Frameworks (POFs) | Reaction with multifunctional linkers | High surface area, defined pore structure | Gas storage and separation, catalysis |

Interdisciplinary Research Perspectives and Future Directions

Integration with Flow Chemistry and High-Throughput Synthesis

The synthesis of cyanated compounds often involves hazardous reagents and intermediates, making safety and control paramount. acs.orgacs.orgmit.edu Continuous flow chemistry offers a robust solution to these challenges by utilizing microreactors with small reaction volumes, which significantly mitigates the risks associated with handling toxic materials like cyanides. acs.orgpharmtech.com The application of flow chemistry to the synthesis of Benzene-1,2-dicarbonyl cyanide could lead to enhanced safety, better temperature control, and improved mixing efficiency, potentially resulting in higher yields and purity compared to traditional batch processes. acs.org

Furthermore, the integration of high-throughput synthesis and screening methodologies could accelerate the discovery of new applications for this compound. nih.gov Automated systems can rapidly test a wide array of reaction conditions, catalysts, and substrates, allowing for the efficient optimization of known transformations and the discovery of novel reactivity. This approach would be particularly beneficial in exploring its potential in areas such as medicinal chemistry and materials science, where the rapid generation of derivative libraries is crucial.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Cyanation Reaction This table is illustrative and based on general principles of flow chemistry.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer with small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions | Excellent heat transfer and precise temperature control |

| Mixing | Can be inefficient, leading to concentration gradients | Efficient mixing, enhancing reaction rates and selectivity |

| Scalability | Challenging and often requires re-optimization | More straightforward by running the system for longer durations |

| Reproducibility | Can vary between batches | High reproducibility due to precise control of parameters |

Green Chemistry Principles in Synthesis and Application

Future research on this compound will increasingly be guided by the principles of green chemistry, aiming to develop more sustainable synthetic routes and applications. acsgcipr.org This involves the use of green chemistry metrics, such as atom economy, E-Factor, and Process Mass Intensity (PMI), to evaluate and compare the environmental impact of different synthetic pathways. researchgate.netnih.govmdpi.comresearchgate.net The goal is to design processes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. researchgate.net

A significant area of exploration is the development of biocatalytic methods for nitrile synthesis. tugraz.atnih.gov The use of enzymes, such as nitrilases, could offer a milder and more selective alternative to traditional chemical methods, potentially avoiding the use of highly toxic cyanide reagents altogether. openbiotechnologyjournal.comchemistryviews.org Research into enzymes that can tolerate the specific structure of this compound or its precursors could lead to environmentally benign production methods that operate at ambient temperature and pressure, reducing energy consumption and waste generation. tugraz.atuva.nl

Advancements in Analytical Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound can be achieved through the use of advanced analytical techniques. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters. mt.comwikipedia.orgacs.orginnopharmaeducation.com

In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring reaction progression in real-time. nih.govmt.comchemicalonline.comacs.orgyoutube.com By directly tracking the concentrations of reactants, intermediates, and products as they evolve, researchers can gain detailed insights into reaction pathways and kinetics. youtube.comyoutube.com This information is invaluable for optimizing reaction conditions, improving yields, and ensuring process safety and consistency. The application of these techniques to the study of this compound would facilitate a more rational approach to its synthesis and subsequent chemical modifications.

Exploration of Novel Reactivity Modes and Catalytic Cycles

While the chemistry of this compound is established in certain areas, there remains significant potential for the discovery of novel reactivity modes and catalytic cycles. The presence of two adjacent carbonyl groups makes it a highly reactive electrophile, and its unique electronic properties could be harnessed in new chemical transformations. youtube.comnih.govsciencedaily.com

One promising avenue of research is the use of photocatalysis to enable new types of bond-forming reactions. digitellinc.comrsc.orgresearchgate.netprinceton.eduacs.org Visible light photocatalysis, in particular, offers a mild and sustainable way to generate reactive intermediates that can participate in a variety of transformations, including C-C and C-N bond formation. researchgate.netprinceton.edu Exploring the photocatalytic reactions of this compound could lead to the development of new synthetic methodologies with unique selectivity and functional group tolerance. Furthermore, the development of novel catalytic cycles involving transition metals could expand the synthetic utility of this compound, for example, in palladium-catalyzed cyanation reactions. rsc.orgorganic-chemistry.org

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental and computational chemistry is a powerful driver of innovation in modern organic synthesis. rsc.orgbohrium.comrsc.orgchemrxiv.orgnih.gov In the context of this compound, computational methods such as Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, predict reactivity, and design new catalysts. mdpi.comyoutube.com

By modeling transition states and reaction pathways, researchers can gain a deeper understanding of the factors that control the outcome of a reaction. youtube.com This predictive capability can guide experimental work, reducing the amount of trial-and-error required to develop new synthetic methods. rsc.orgchemrxiv.org For example, computational screening could be used to identify promising catalysts for a desired transformation involving this compound, which could then be synthesized and tested in the laboratory. This integrated approach, where computational predictions inform experimental design and experimental results validate and refine computational models, will be crucial for accelerating the pace of discovery in the chemistry of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.